Cyclobutyl 2,4-difluorophenyl ketone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyl 2,4-difluorophenyl ketone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of cyclobutyl benzene with 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Another method involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boronic esters and palladium catalysts to couple cyclobutyl boronic acid with 2,4-difluorophenyl halides under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 2,4-difluorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutyl 2,4-difluorophenyl ketone has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclobutyl 2,4-difluorophenyl ketone depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition or substitution reactions. The fluorine atoms on the phenyl ring can influence the reactivity and stability of the compound by affecting electron distribution .
Comparison with Similar Compounds
Cyclobutyl 2,4-difluorophenyl ketone can be compared with other similar compounds such as:
Cyclobutyl phenyl ketone: Lacks the fluorine atoms, which can result in different reactivity and properties.
Cyclobutyl 4-fluorophenyl ketone: Contains only one fluorine atom, leading to different electronic effects and reactivity.
Cyclobutyl 2,4-dichlorophenyl ketone: Chlorine atoms instead of fluorine, which can affect the compound’s reactivity and stability.
The presence of fluorine atoms in this compound makes it unique by enhancing its stability and reactivity in certain chemical reactions, as well as potentially altering its biological activity .
Properties
IUPAC Name |
cyclobutyl-(2,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUBSOCKJIWUSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642551 |
Source
|
Record name | Cyclobutyl(2,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-26-9 |
Source
|
Record name | Cyclobutyl(2,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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